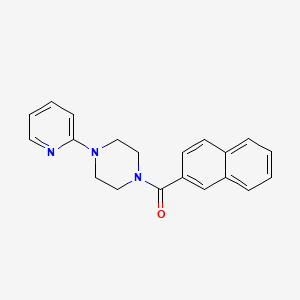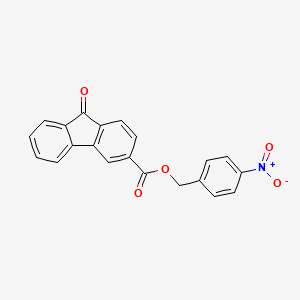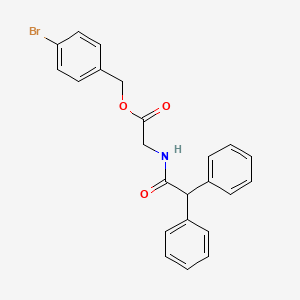![molecular formula C21H26N2O3S B3614808 N-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3614808.png)
N-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely expressed throughout the body and play an important role in a variety of physiological processes. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release, among other functions. DPCPX has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide acts as a selective antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its activation. This results in a reduction in the downstream signaling pathways that are activated by the receptor, leading to a decrease in heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure in animal models, indicating its potential use in the treatment of cardiovascular diseases. This compound has also been shown to have anticonvulsant effects, indicating its potential use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, allowing for the specific study of this receptor without interference from other receptors. This compound is also relatively stable and can be stored for extended periods of time without degradation. However, this compound has some limitations for use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide and its potential therapeutic applications. One area of research is the development of more potent and selective adenosine A1 receptor antagonists for use in the treatment of cardiovascular and neurological diseases. Another area of research is the study of the role of adenosine A1 receptors in other physiological processes, such as inflammation and pain. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and ischemic heart disease. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and epilepsy.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-6-11-20(14-17(16)2)23(27(3,25)26)15-18-7-9-19(10-8-18)21(24)22-12-4-5-13-22/h6-11,14H,4-5,12-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMNDPZVUWNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)N3CCCC3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3614732.png)
![methyl 2-[(2-iodobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3614737.png)
![2-chloro-N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3614741.png)
![N~1~-dibenzo[b,d]furan-3-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3614745.png)

![methyl {6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3614772.png)


![6-phenyl-11H-indeno[1,2-c]quinolin-11-one](/img/structure/B3614780.png)


![4-methyl-7-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethoxy}-2H-chromen-2-one](/img/structure/B3614793.png)
![N-(3-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3614802.png)
